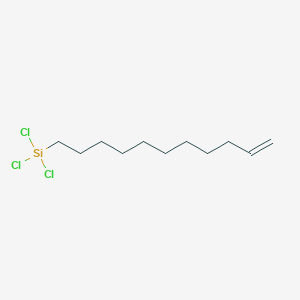

10-Undecenyltrichlorosilane

Description

Grignard Reaction-Based Synthesis

The Grignard-based approach is a classic organometallic strategy that involves the formation of a highly reactive Grignard reagent, which subsequently reacts with a silicon electrophile. pressbooks.publeah4sci.com

The synthesis commences with the preparation of the 10-undecenyl bromide precursor. This is typically achieved through the bromination of 10-undecen-1-ol (B85765). A common method involves the use of phosphorus tribromide (PBr₃). However, a significant challenge in this step is the removal of any unreacted 10-undecen-1-ol from the resulting 10-undecenyl bromide, as they possess similar boiling points, making separation by distillation difficult. cdnsciencepub.com

The core of this synthetic route is the formation of the Grignard reagent, 10-undecenylmagnesium bromide. libretexts.org This is accomplished by reacting 10-undecenyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). pressbooks.publibretexts.org The magnesium inserts into the carbon-bromine bond, creating a highly polar carbon-magnesium bond where the carbon atom becomes nucleophilic. libretexts.org It is crucial that the reaction is carried out under strictly anhydrous conditions, as any trace of water will react with and destroy the Grignard reagent. libretexts.orglibretexts.org

Table 1: Formation of 10-Undecenylmagnesium Bromide

| Reactants | Solvent | Product |

|---|---|---|

| 10-Undecenyl bromide, Magnesium | Diethyl ether or THF | 10-Undecenylmagnesium bromide |

The synthesized Grignard reagent is then reacted with an excess of silicon tetrachloride (SiCl₄). The nucleophilic carbon of the 10-undecenylmagnesium bromide attacks the electrophilic silicon atom of SiCl₄, displacing one of the chloride ions. This nucleophilic substitution reaction results in the formation of 10-undecenyltrichlorosilane.

Post-reaction, the crude product is a mixture containing the desired this compound, magnesium salts, and any unreacted starting materials. Purification is essential to obtain a high-purity product suitable for forming high-quality self-assembled monolayers. The primary purification method employed is vacuum distillation. kpi.ua A rotating ball oven can be utilized for this purpose, where the final product is typically distilled at a reduced pressure. For instance, a common procedure involves collecting the pure product at 120°C under a vacuum of 0.1 mm Hg. kpi.ua

Platinum-Catalyzed Hydrosilylation Approaches

An alternative and widely used method for synthesizing this compound is the platinum-catalyzed hydrosilylation of 10-undecene. nih.govresearchgate.net This method involves the addition of a silicon-hydride bond across the carbon-carbon double bond of the alkene.

In this approach, 10-undecene is reacted with trichlorosilane (B8805176) (HSiCl₃) in the presence of a platinum catalyst. dokumen.pub A commonly used and effective catalyst is chloroplatinic acid (H₂PtCl₆), often referred to as Speier's catalyst. qualitas1998.netmagtech.com.cn The reaction proceeds via an anti-Markovnikov addition, meaning the silicon atom attaches to the terminal carbon of the double bond, yielding the desired this compound. The catalytic cycle is generally understood to involve the oxidative addition of the Si-H bond to the platinum(0) center, followed by coordination of the alkene, migratory insertion, and finally, reductive elimination of the product. mdpi.com This method is known for its high efficiency and selectivity. qualitas1998.net

Table 2: Platinum-Catalyzed Hydrosilylation of 10-Undecene

| Alkene | Silane (B1218182) | Catalyst | Product |

|---|---|---|---|

| 10-Undecene | Trichlorosilane (HSiCl₃) | Chloroplatinic acid (H₂PtCl₆) | This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trichloro(undec-10-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFLNZJAHAUGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402583 | |

| Record name | 10-UNDECENYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17963-29-0 | |

| Record name | 10-UNDECENYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Undecenyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 10 Undecenyltrichlorosilane

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for 10-undecenyltrichlorosilane in a research setting is often a balance between achievable yield, desired purity, and the practical scalability of the method. The two predominant pathways, Grignard-based synthesis and hydrosilylation, each present distinct advantages and disadvantages.

Yield and Purity Considerations

The Grignard reagent route is a well-documented and frequently employed method for synthesizing this compound. This multi-step process typically commences with the conversion of 10-undecenyl alcohol to 10-undecenyl bromide. The subsequent formation of the Grignard reagent, 10-undecenylmagnesium bromide, is followed by its reaction with an excess of silicon tetrachloride to yield the desired product. kpi.ua Published research indicates that this pathway can afford a yield of approximately 75% for this compound. kashanu.ac.ir

Purification of the final product is crucial to remove byproducts and unreacted starting materials. Vacuum distillation is the standard method for obtaining high-purity this compound from the Grignard reaction mixture. kpi.ua Commercially available this compound often specifies a purity of 95% or higher, which serves as a benchmark for laboratory syntheses. rsc.org

Hydrosilylation offers a more direct, one-step alternative to the Grignard route. This method involves the platinum-catalyzed addition of trichlorosilane (B8805176) (HSiCl₃) across the terminal double bond of 10-undecene. researchgate.net While this approach is atom-economical and avoids the multi-step nature of the Grignard synthesis, detailed yield data for the specific synthesis of this compound via this route is less commonly reported in the literature. However, hydrosilylation is a generally high-yielding reaction.

The purity of this compound synthesized via hydrosilylation is dependent on the efficiency of the catalyst and the prevention of side reactions, such as the isomerization of the double bond. Purification via vacuum distillation is also necessary to remove the catalyst and any isomeric impurities.

| Synthetic Route | Typical Starting Materials | Reported Yield | Common Purification Method | Typical Purity |

| Grignard Reagent | 10-Undecenyl alcohol, Magnesium, Silicon tetrachloride | ~75% kashanu.ac.ir | Vacuum Distillation kpi.ua | ≥95% rsc.org |

| Hydrosilylation | 10-Undecene, Trichlorosilane, Platinum catalyst | Not explicitly reported for this specific compound | Vacuum Distillation researchgate.net | Dependent on reaction conditions |

Scalability for Research Applications

For typical research applications, which may require gram to tens of grams of material, both the Grignard and hydrosilylation routes are viable. However, their scalability presents different considerations.

The Grignard route, being a multi-step synthesis, can be more labor-intensive and time-consuming to scale up. The preparation and handling of the Grignard reagent require anhydrous conditions and careful temperature control, which can become more challenging on a larger scale. The use of ethereal solvents like diethyl ether or tetrahydrofuran (B95107) also introduces safety considerations for larger volumes.

In contrast, the hydrosilylation route is a one-step addition reaction that is generally more straightforward to scale. The reaction conditions are often milder, and the process is more direct. This makes it an attractive option for producing larger quantities of this compound for extensive research projects. The primary limitation to scalability may be the cost and availability of the platinum catalyst, although catalyst loading is typically low.

Self Assembled Monolayer Sam Formation and Characterization on Diverse Substrates

Self-assembled monolayers (SAMs) of 10-undecenyltrichlorosilane are highly organized molecular layers that spontaneously form on various substrates. These monolayers are of significant interest due to their ability to tailor surface properties for a wide range of applications.

Chemisorption on Hydroxylated Surfaces (e.g., Silicon Oxide)

The formation of this compound SAMs on hydroxylated surfaces, such as silicon oxide (SiO2), is a process driven by a chemical reaction known as chemisorption. The silicon atom in the trichlorosilane (B8805176) headgroup of the molecule readily reacts with the hydroxyl (-OH) groups present on the substrate surface. researchgate.netkyoto-u.ac.jp This reaction forms strong, covalent silicon-oxygen-silicon (Si-O-Si) bonds, anchoring the molecules to the surface. kyoto-u.ac.jp

The process begins with the hydrolysis of the trichlorosilane headgroup in the presence of a trace amount of water, forming reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with the hydroxyl groups on the substrate, releasing hydrogen chloride (HCl) as a byproduct. researchgate.net Subsequently, lateral cross-linking occurs between adjacent molecules through the formation of Si-O-Si bonds, creating a stable, two-dimensional network. researchgate.netkyoto-u.ac.jp This process results in a densely packed and well-ordered monolayer with the undecenyl (vinyl-terminated) groups oriented away from the surface. iaea.org

Role of Substrate Pretreatment (e.g., Oxygen Plasma Cleaning)

The quality and ordering of the resulting SAM are highly dependent on the cleanliness and state of the substrate surface. Substrate pretreatment is therefore a critical step. A common and effective method for preparing silicon substrates is oxygen plasma cleaning. kaist.ac.krpiescientific.com This process involves exposing the substrate to a low-pressure plasma of oxygen gas.

The energetic oxygen species in the plasma effectively remove organic contaminants from the surface. piescientific.com Furthermore, oxygen plasma treatment generates a fresh, thin layer of silicon oxide on the silicon wafer and increases the density of hydroxyl (-OH) groups on the surface. piescientific.commdpi.com A higher density of these hydroxyl groups provides more binding sites for the this compound molecules, facilitating the formation of a more complete and well-ordered monolayer. Other cleaning methods, such as immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), are also used to remove organic residues and hydroxylate the surface. rsc.org

Solution-Phase Deposition Techniques

Solution-phase deposition is a widely used method for forming this compound SAMs. researchgate.net This technique involves immersing a pre-cleaned substrate into a dilute solution of this compound in an anhydrous organic solvent, such as toluene (B28343) or bicyclohexyl. rsc.orgacs.org The deposition is typically carried out in an inert atmosphere, for example, under argon, to prevent uncontrolled polymerization of the silane (B1218182) in the solution due to atmospheric moisture. rsc.org

During immersion, the this compound molecules adsorb onto the substrate surface, and the self-assembly process proceeds as described in the chemisorption mechanism. The quality of the resulting monolayer can be influenced by several factors, including the concentration of the silane solution, the immersion time, and the temperature. After the deposition process, the substrate is typically rinsed with fresh solvent to remove any non-covalently bonded molecules. rsc.org

Vapor-Phase Deposition Techniques

An alternative to solution-phase deposition is vapor-phase deposition. iaea.orgresearchgate.net This method involves exposing the substrate to the vapor of this compound in a vacuum chamber. researchgate.netresearchgate.net Vapor-phase deposition offers several advantages, particularly for applications involving microstructures or when the use of solvents is undesirable. iaea.orgresearchgate.net

In a typical vapor-phase process, the substrate is placed in a reaction chamber, which is then evacuated. The this compound is introduced into the chamber, and its vapor adsorbs onto the substrate surface. The presence of a controlled amount of water vapor is crucial to facilitate the hydrolysis of the trichlorosilane headgroups and subsequent bonding to the surface. researchgate.net This method can produce high-quality, well-ordered SAMs that are comparable to those formed from solution. iaea.orgresearchgate.net

Characterization of this compound SAMs

Once a this compound SAM is formed, various analytical techniques are employed to confirm its presence, quality, and molecular orientation.

Spectroscopic Confirmation (e.g., Polarized Infrared External Reflectance Spectroscopy (PIERS))

Polarized Infrared External Reflectance Spectroscopy (PIERS) is a powerful non-destructive technique used to characterize the structure and orientation of molecules within a SAM. kaist.ac.krresearchgate.netresearchgate.net This method involves directing a beam of polarized infrared light onto the SAM-coated surface at a high angle of incidence and measuring the reflected light.

By analyzing the absorption of specific infrared frequencies corresponding to the vibrational modes of the chemical bonds in the this compound molecule, detailed information about the monolayer can be obtained. For instance, the presence and intensity of peaks corresponding to the C-H stretching vibrations of the alkyl chain and the C=C stretching of the terminal vinyl group confirm the presence of the monolayer. kaist.ac.kr

The use of polarized light allows for the determination of the average orientation of the molecules. By comparing the spectra obtained with p-polarized (parallel to the plane of incidence) and s-polarized (perpendicular to the plane of incidence) light, the tilt angle of the alkyl chains with respect to the surface normal can be estimated. This provides insight into the packing density and order of the SAM. kaist.ac.kr

Ellipsometry for Monolayer Thickness Determination

Ellipsometry is a non-destructive optical technique extensively used to determine the thickness of thin films with high precision. jawoollam.compurdue.edu In the context of this compound self-assembled monolayers (SAMs), ellipsometry confirms the formation of a uniform, densely packed monolayer. researchgate.netnih.gov The thickness of these films is a critical parameter for ensuring the quality and integrity of the monolayer. nih.gov

Studies have shown that the thickness of SAMs can be influenced by the length of the alkyl chain. For instance, a linear relationship has been observed between the film thickness and the number of methylene (B1212753) units in the hydrocarbon segment of similar self-assembled molecules. researchgate.net While specific thickness values for this compound SAMs can vary slightly depending on the substrate and assembly conditions, they are generally consistent with the formation of a single molecular layer. nih.govaip.org If a significant decrease in film thickness (greater than 5 Å) is observed after a reaction, it is often interpreted as an indication of monolayer degradation. nih.gov

Interactive Data Table: Illustrative Ellipsometry Data for SAMs

| SAM Type | Reported Thickness (Å) | Reference |

| Vinyl-terminated SAM | ~10-15 | nih.gov |

| Methyl-terminated SAM | Consistent with monolayer | grafiati.com |

| Fluorinated Alkanethiol SAMs | Varies linearly with chain length | researchgate.net |

Surface Wettability Analysis (Contact Angle Measurements)

Contact angle goniometry is a fundamental technique for characterizing the wettability of a surface, providing insights into its chemical composition and molecular orientation. wikipedia.orgbiolinscientific.comumn.edu The contact angle, formed at the interface of a liquid droplet, the solid surface, and the surrounding vapor, is a direct measure of the surface's hydrophobicity or hydrophilicity. wikipedia.orgumn.edu

For a this compound SAM, the terminal vinyl groups create a hydrophobic surface. The advancing contact angle of water on such a surface is a key indicator of the monolayer's quality and completeness. lehigh.eduharvard.edu Measurements have shown that the contact angles on these SAMs are comparable to those on analogous systems, such as SAMs formed from 18-nonadecene-1-thiol on gold. harvard.edu This similarity in wettability suggests the formation of a well-ordered and densely packed monolayer of this compound. harvard.edu

Interactive Data Table: Representative Contact Angle Data

| Surface | Probing Liquid | Advancing Contact Angle (θa) | Reference |

| This compound SAM on PE[ox]/SiO2 | Water | Similar to analogous SAMs | lehigh.eduharvard.edu |

| This compound SAM on PDMS[ox] | Water | Similar to analogous SAMs | lehigh.eduharvard.edu |

| This compound SAM on Si/SiO2 | Water | Not explicitly stated | harvard.edu |

| Methyl-terminated SAM on PE[ox]/SiO2 | Water | Similar to alkanethiolates on Au | lehigh.edu |

| Methyl-terminated SAM on PDMS[ox] | Water | Similar to alkanethiolates on Au | lehigh.edu |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to investigate the surface topography and morphology of materials at the nanoscale. bohrium.comresearchgate.netresearchgate.net In the study of this compound SAMs, AFM is employed to visualize the surface structure and confirm the formation of a smooth and uniform monolayer. grafiati.combohrium.com

AFM studies have revealed that the surface of a this compound SAM is significantly smoother than that of an unfunctionalized or etched polymer surface. lehigh.edu This indicates the successful formation of a well-ordered molecular layer. Furthermore, AFM can be used to measure the height of the monolayer, often using a nanopatterned matrix as a molecular ruler. bohrium.com Research has demonstrated the ability to build up and pattern layers on top of the initial this compound SAM, with AFM being a crucial tool for characterizing the resulting nanostructures. nsf.govnsf.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govharvard.edu For this compound SAMs, XPS is used to confirm the presence of the expected elements and to verify the integrity of the monolayer. aip.orgharvard.edubohrium.com

XPS survey spectra of this compound SAMs typically show the presence of silicon, carbon, and oxygen. nih.govharvard.edu The silicon signal can be resolved into components from the bulk substrate and the silicon oxide layer. nih.gov A key indicator of a successful SAM formation is the absence of a chlorine peak in the XPS spectrum, which would otherwise suggest the presence of unreacted trichlorosilane groups. nih.gov The carbon signal intensity can be compared to well-characterized SAMs on silicon/silicon dioxide to estimate the thickness of the organic film, providing data consistent with a monolayer. harvard.edu In some studies, a high atomic percentage of silicon is observed across all samples. bohrium.com

Interactive Data Table: Expected Elemental Peaks in XPS of a this compound SAM on a Silicon Substrate

| Element | Binding Energy (eV) - Approximate | Core Level | Indication | Reference |

| Silicon (bulk) | 99.2, 150.4 | Si 2p, Si 2s | Substrate | nih.gov |

| Silicon (oxide) | 102.8, 154.3 | Si 2p, Si 2s | Surface oxide layer | nih.gov |

| Carbon | 285.0 | C 1s | Aliphatic chain of the SAM | nih.gov |

| Oxygen | 533.0 | O 1s | Surface oxide and siloxane linkages | nih.gov |

Post Assembly Chemical Functionalization of 10 Undecenyltrichlorosilane Sams

Oxidation of Terminal Vinyl Groups to Carboxylic Acid Groups

The conversion of the terminal vinyl groups of 10-undecenyltrichlorosilane SAMs into carboxylic acid moieties is a critical step for many applications, particularly in biosensing and bioconjugation. This transformation changes the surface from hydrophobic to hydrophilic and introduces a functional group amenable to further chemical reactions.

A well-established method for oxidizing the terminal vinyl groups of this compound SAMs involves the use of a mixture of potassium permanganate (B83412) (KMnO₄), potassium carbonate (K₂CO₃), and sodium periodate (B1199274) (NaIO₄). kaist.ac.krrsc.orgrsc.orgethz.ch This single-step oxidation reaction effectively converts the vinyl-terminated surface into a carboxylic acid-terminated one. rsc.orgrsc.org The process is typically carried out by immersing the vinyl-terminated surface in an aqueous solution containing these reagents for a set period. rsc.orgrsc.orgethz.ch

The reaction progress can be monitored using techniques like Polarized Infrared External Reflectance Spectroscopy (PIERS). The disappearance of characteristic vinyl group peaks (e.g., =C-H stretching around 3078 cm⁻¹ and C=C stretching around 1639 cm⁻¹) and the appearance of a new peak corresponding to the C=O stretching of a carboxylic acid (around 1718 cm⁻¹) confirm the successful oxidation. kaist.ac.kr

Table 1: Reaction Conditions for Permanganate/Periodate Oxidation

| Parameter | Value | Reference(s) |

| Potassium Permanganate (KMnO₄) | 0.5 mM | rsc.orgrsc.orgethz.ch |

| Sodium Periodate (NaIO₄) | 19.5 mM | rsc.orgrsc.orgethz.ch |

| Potassium Carbonate (K₂CO₃) | 1.8 mM | rsc.orgrsc.org |

| Reaction Time | 24-48 hours | rsc.orgrsc.orgethz.ch |

| Post-reaction rinsing | NaHSO₃, water, HCl, ethanol | rsc.orgrsc.org |

Ozonolysis followed by hydrolysis presents an alternative, high-yield method for generating carboxyl-terminated SAMs from this compound. researchgate.netacs.orgresearchgate.net This process involves exposing the vinyl-terminated SAM to ozone, which cleaves the double bond, followed by hydrolysis to form the carboxylic acid. researchgate.netacs.org

This method has been shown to be highly effective, capable of reducing the water contact angle to as low as 0° (receding) and approximately 16° (advancing), indicating a highly hydrophilic, carboxyl-terminated surface. acs.org However, the process requires careful control of the ozone dose, as excessive ozonation can lead to the complete removal of the monolayer. acs.org Ellipsometry measurements have shown a decrease in monolayer thickness of about 0.2 nm during the process, which is consistent with the removal of a carbon atom. acs.org

The oxidation of vinyl-terminated SAMs can be spatially controlled to create surfaces with wettability gradients. nih.govacs.orgresearchgate.net By controlling the application of the oxidizing agent, it is possible to generate surfaces that are hydrophilic in the center and gradually become more hydrophobic towards the exterior. nih.govacs.org This has been achieved by a "dilution-by-dropping" method, where an initial drop of an oxidizing solution is applied to the SAM, followed by subsequent dilutions. nih.govacs.org

Such radial wettability gradient surfaces have demonstrated a unique water-collecting capability, directing water droplets towards the more hydrophilic central region. nih.govacs.org This technique offers a facile way to create functional gradients without the need for complex fabrication methods like elastomeric stamping. nih.govacs.org

Activation of Carboxylic Acid Groups for Bioconjugation

To attach biomolecules, such as proteins or DNA, to the carboxylated surface, the carboxylic acid groups must first be activated to make them more reactive towards amine groups present in the biomolecules.

A common and effective method for activating the surface-bound carboxylic acid groups is to use a combination of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and pentafluorophenol (B44920) (PFP). kaist.ac.krkoreascience.kr In this two-step process, EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then stabilized by reacting with PFP to form a pentafluorophenyl (PFP) ester. kaist.ac.krkoreascience.kr

These PFP esters are reactive towards primary amines, forming stable amide bonds, but are less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient coupling reaction. koreascience.kr The successful activation can be confirmed by PIERS, which shows the appearance of characteristic peaks for the PFP ester. kaist.ac.kr

Table 2: Reagents for Carboxylic Acid Activation

| Reagent | Full Name | Role | Reference(s) |

| EDC | N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide Hydrochloride | Carbodiimide coupling agent | kaist.ac.krkoreascience.kr |

| PFP | Pentafluorophenol | Activating agent to form a stable ester | kaist.ac.krkoreascience.kr |

Amide Coupling Reactions with Amine-Terminated Molecules (e.g., Biotin-Amine)

Once the carboxylic acid groups are activated, the surface is ready for the covalent attachment of amine-terminated molecules through amide bond formation. kaist.ac.kr This is a widely used strategy for the immobilization of biomolecules. researchgate.netdojindo.com

For example, biotin-amine can be coupled to the PFP-activated surface by immersing the substrate in a solution containing the biotin-amine. kaist.ac.krkoreascience.kr The amine group of the biotin (B1667282) molecule reacts with the PFP ester on the surface to form a stable amide linkage, effectively tethering the biotin to the SAM. The success of this coupling can be verified by the appearance of new IR peaks corresponding to the N-H bending and C=O stretching of the newly formed amide bond. kaist.ac.kr This biotinylated surface can then be used for the specific binding of streptavidin, a protein with a very high affinity for biotin. kaist.ac.kr

Integration of Diverse Chemical Functionalities

The terminal alkene groups of self-assembled monolayers (SAMs) derived from this compound serve as a versatile platform for a wide array of post-assembly chemical modifications. This adaptability allows for the precise tailoring of surface properties by introducing diverse chemical functionalities. The reactivity of the vinyl group is central to these modifications, enabling covalent attachment of molecules through various organic reactions. This section details the key chemical strategies employed to functionalize these surfaces, including "click" chemistry, oxidation, cycloaddition reactions, and hydrosilylation.

Thiol-Ene "Click" Chemistry

One of the most efficient and widely used methods for functionalizing this compound SAMs is the thiol-ene "click" reaction. shef.ac.uk This radical-mediated addition of a thiol to the terminal alkene is characterized by high yields, rapid reaction times, and insensitivity to oxygen, making it a robust choice for surface modification. shef.ac.ukresearchgate.net The reaction can be initiated photochemically, often with UV light at 365 nm, which allows for spatial and temporal control, enabling the creation of patterned surfaces. researchgate.netdb-thueringen.de

A significant advantage of the thiol-ene reaction is its compatibility with a broad range of functional groups. This has been exploited to immobilize various molecules, from simple organic compounds to complex biomolecules. For instance, researchers have successfully attached thiols bearing carboxylic acid, N-acetyl-L-cysteine, and galactoside moieties to create surfaces with specific chemical and biological properties. researchgate.net The photochemical approach is notably fast, with high surface coverage of functional thiols being achieved within just 30 seconds of UV irradiation, even with dilute (mM) ink solutions in microcontact printing applications. researchgate.net

The thiol-ene reaction has also been instrumental in the layer-by-layer assembly of multilayered thin films, where sequential reactions of α,ω-dithiols and α,ω-dienes allow for the controlled construction of molecular architectures in the vertical dimension. bohrium.com

| Reactant Thiol | Initiator/Conditions | Resulting Functionality | Application/Finding | Reference |

| N-acetyl-L-cysteine | UV light (365 nm) | Cysteine | Photochemical microcontact printing. researchgate.net | researchgate.net |

| D,L-dithiothreitol | UV light (365 nm) | Dithiol | Photochemical microcontact printing. researchgate.net | researchgate.net |

| 3-mercaptopropionic acid | UV light (365 nm) | Carboxylic acid | Photochemical microcontact printing. researchgate.net | researchgate.net |

| Galactoside-thiol conjugate | UV light (365 nm) | Galactose | Creation of galactoside microarrays for lectin binding studies. researchgate.net | researchgate.net |

| Various α,ω-dithiols | UV light | Thioether linkages | Sequential, layer-by-layer film construction. bohrium.com | bohrium.com |

Oxidation to Carboxylic Acid and Subsequent Amide Coupling

The terminal vinyl group of the this compound SAM can be readily oxidized to a carboxylic acid (-COOH) terminus. This transformation is a crucial intermediate step, as the resulting carboxyl-terminated surface can undergo a plethora of further reactions, most notably amide bond formation. kaist.ac.krarxiv.org

Several methods have been developed for this oxidation. One high-yield method involves the ozonolysis of the SAM followed by hydrolysis, which effectively converts the terminal C=C bond to a -COOH group. acs.org This process significantly changes the surface properties, with the water contact angle decreasing from approximately 105° (advancing) for the vinyl-terminated surface to about 16° for the carboxyl-terminated surface, indicating a successful increase in hydrophilicity. acs.org Another established method uses a mixture of potassium permanganate (KMnO4) and sodium periodate (NaIO4) to achieve the oxidation. kaist.ac.krlehigh.edu

Once the carboxylic acid surface is prepared, it can be activated, for example with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and pentafluorophenol (PFP), to facilitate amide coupling with amine-containing molecules. kaist.ac.kr This two-step approach has been used to attach biotin-amine, demonstrating the potential for creating surfaces designed for specific biomolecular recognition. kaist.ac.kr

| Oxidation Reagents | Subsequent Reaction | Attached Moiety | Characterization | Reference |

| Ozone (O₃) | N/A | Carboxylic Acid | Water contact angle reduced to ~16°; monolayer thickness decreased by ~0.2 nm. | acs.org |

| KMnO₄, K₂CO₃, NaIO₄ | Amide coupling (EDC/PFP activation) | Biotin-amine | IR spectroscopy confirmed the disappearance of vinyl peaks and the appearance of C=O and N-H peaks. | kaist.ac.kr |

Diels-Alder and Retro-Diels-Alder Reactions

The alkene functionality of the this compound SAM can act as a dienophile in [4+2] Diels-Alder cycloaddition reactions. This allows for the attachment of a wide range of diene-functionalized molecules to the surface. db-thueringen.de The Diels-Alder reaction is thermally controlled, and its rate on the surface is strongly temperature-dependent.

An intriguing aspect of this surface reaction is its reversibility. The cycloaddition products can undergo a retro-Diels-Alder reaction when heated, which cleaves the attached molecule from the surface. For example, fluorescent diene inks attached to the SAM via a Diels-Alder reaction were observed to de-attach when heated in boiling ethanol, demonstrating the switchable nature of this surface functionalization. This reversible covalent bonding has been used to immobilize and subsequently remove polymer brushes from a dienophile-terminated surface. db-thueringen.de

| Diene Reactant | Dienophile SAM | Reaction Conditions | Key Finding | Reference |

| Furan derivative (6) | Alkene SAM (9) | Microcontact Printing | Slower reaction rate compared to cyclopentadiene. | |

| Cyclopentadiene derivative (8) | Alkene SAM (9) | Microcontact Printing | Fastest reaction rate among tested dienes. | |

| Pentadiene derivative (7) | Alkene SAM (9) | Microcontact Printing (10 min) | Strong temperature effect on reaction rate. | |

| Poly(isobornyl acrylate), Polystyrene, Poly(ethylene glycol) | Dienophile-terminated surface | Mild conditions | Polymers could be removed by heating at 90°C in toluene (B28343) (retro-Diels-Alder). | db-thueringen.de |

Hydrosilylation

Hydrosilylation offers another route to functionalize the terminal alkenes of this compound SAMs. This reaction involves the addition of a silicon-hydride (Si-H) bond across the C=C double bond, typically catalyzed by a platinum complex. ethernet.edu.etkashanu.ac.ir This method is particularly effective for grafting silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS), onto the surface. By using Si-H functional PDMS polymers, researchers have successfully created polymer-grafted surfaces, with any unreacted polymer chains being removed by solvent extraction. ethernet.edu.et

Applications of 10 Undecenyltrichlorosilane in Advanced Materials and Devices

Silicon Nanowire (SiNW) Surface Modification

10-Undecenyltrichlorosilane is instrumental in the functionalization of silicon nanowires (SiNWs), enabling their use in a variety of high-tech applications. The process involves the formation of a covalently bonded organic monolayer on the SiNW surface. kaist.ac.kr This foundational layer, composed of this compound, provides a versatile platform for subsequent chemical modifications. kaist.ac.kr

The vinyl-terminated surface created by the this compound SAM can be further reacted to introduce a range of functional groups. kaist.ac.kraip.orgaip.org For example, oxidation of the terminal vinyl groups can yield carboxylic acid groups, which can then be used for further chemical coupling. kaist.ac.kracs.org This adaptability makes this compound a key molecule in tailoring the surface properties of SiNWs for specific purposes. kaist.ac.krresearchgate.net

Bioconjugation on SiNWs

A significant application of this compound-modified SiNWs is in the field of bioconjugation. By creating a surface with reactive chemical groups, biological molecules can be attached to the nanowires. kaist.ac.kr One common approach involves oxidizing the vinyl-terminated SAM to create carboxylic acid groups. kaist.ac.kr These groups can then be activated to react with amine groups present in biomolecules, such as proteins or DNA probes. kaist.ac.kr

For instance, after forming a SAM of this compound on SiNWs, the terminal vinyl groups can be oxidized. kaist.ac.kr The resulting carboxylic acid groups can be activated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and pentafluorophenol (B44920) (PFP). kaist.ac.kr This activated surface is then ready for the attachment of molecules like biotin-amine, which can be used for specific biomolecular recognition, such as with streptavidin. kaist.ac.kr

Role in Sensor Development (e.g., Biosensors)

The ability to functionalize SiNWs with this compound is a cornerstone in the development of highly sensitive sensors, particularly biosensors. kaist.ac.krsciengine.comtuni.fi These sensors leverage the unique electronic and optical properties of nanowires, which are enhanced and specified by the surface modifications. researchgate.net

The general principle of a biosensor involves a biological recognition element, a transducer, and a signal processing unit. researchgate.net The modified SiNW acts as the transducer, where the binding of a target analyte to the bioreceptor on its surface causes a detectable change in the nanowire's electrical properties. mdpi.comnih.gov

The functionalization with this compound allows for the controlled immobilization of bioreceptors, such as antibodies or DNA probes, onto the SiNW surface. kaist.ac.krtuni.fi This is crucial for the sensor's specificity and sensitivity. frontiersin.org For example, a SiNW-based field-effect transistor (SiNW-FET) can be functionalized to detect specific microRNAs, which are important biomarkers for various diseases. tuni.fi The process often starts with creating a reactive surface using silanization, for which this compound is a suitable precursor. tuni.fi

Adhesion Promotion and Interfacial Bonding

This compound plays a significant role in enhancing adhesion between different materials, particularly at the nanoscale. Its ability to form a strong, covalent bond with a substrate while presenting a reactive terminal group makes it an effective adhesion promoter. researchgate.netkpi.ua

Covalent Nanoglue Applications

The concept of a "covalent nanoglue" involves the use of molecular monolayers to create strong, permanent covalent bonds between surfaces. ncsu.edu this compound is a key ingredient in some formulations of this technology. aip.orgaip.orgncsu.edu The process typically involves depositing a SAM of this compound on the surfaces to be bonded. ncsu.edu The terminal vinyl groups of these SAMs can then be chemically activated to form covalent linkages, effectively "gluing" the surfaces together at the molecular level. acs.orgncsu.edu This approach has been demonstrated for bonding silicon wafers, where the nanoglue can also facilitate self-alignment of the wafers. aip.orgaip.org

Adhesive Fracture Energy Studies

The effectiveness of this compound as an adhesion promoter has been quantified through adhesive fracture energy studies. researchgate.netkpi.uaresearchgate.net These studies measure the energy required to separate two bonded surfaces. In tests using a blister test, joints pretreated with this compound yielded an adhesive fracture energy of 18 J/m² under dry conditions. researchgate.netkpi.uaresearchgate.net This value indicates a significant improvement in adhesion compared to untreated surfaces. The wedge test is another common method for evaluating the fracture strength of adhesive joints. mostwiedzy.pl

| Adhesion Promoter | Adhesive Fracture Energy (Dry Conditions) |

| This compound | 18 J/m² researchgate.netkpi.uaresearchgate.net |

| 18-Nonadecenyltrichlorosilane | 18 J/m² researchgate.netkpi.uaresearchgate.net |

This table presents the adhesive fracture energy for two different silane (B1218182) adhesion promoters under dry conditions.

Moisture Resistance of Bonded Interfaces

A critical aspect of adhesive performance is its durability in the presence of moisture. While this compound provides strong adhesion in dry environments, its performance under wet conditions can be a limitation. researchgate.netkpi.uaresearchgate.net Studies have shown that joints treated with this compound are susceptible to moisture attack, leading to rapid joint failure. researchgate.netkpi.uaresearchgate.net This is attributed to the relatively disoriented nature of the adsorbed this compound films, which allows water molecules to more easily penetrate the interface. researchgate.netkpi.uaresearchgate.net

In contrast, longer-chain silanes like 18-nonadecenyltrichlorosilane have demonstrated superior moisture resistance. researchgate.netkpi.uaresearchgate.net The denser packing of the longer hydrocarbon chains in these films impedes the diffusion of water to the interface, thus maintaining the integrity of the adhesive bond. researchgate.netkpi.uaresearchgate.net

Lithographic Patterning and Nanostructure Fabrication

The unique properties of this compound make it a valuable tool in the field of lithographic patterning and the fabrication of nanostructures. Its ability to form dense, well-ordered self-assembled monolayers (SAMs) on various substrates provides a versatile platform for creating nanoscale patterns with high precision.

Sub-10 nm Lithography with SAMs

The drive for miniaturization in electronics and other nanotechnologies has pushed the limits of conventional lithographic techniques. bohrium.comsemiengineering.comengconfintl.org Self-assembled monolayers of organosilanes, including this compound, have emerged as a promising route to achieving feature sizes below 10 nanometers. bohrium.comnih.gov

One approach involves using a focused electron beam or the tip of a scanning tunneling microscope (STM) to modify the SAM in specific locations. researchgate.net For instance, dots with critical resist dimensions of approximately 5 to 6 nm have been created in octadecylsiloxane monolayers on silicon using an electron beam. bohrium.com While direct electron beam lithography on polymethylmethacrylate (PMMA) resist has achieved 5–7 nm wide lines, the use of SAMs offers an alternative pathway. researchgate.net

In a technique known as nanoshaving, an atomic force microscope (AFM) tip is used to mechanically remove portions of the SAM, creating a nanopattern. acs.orgnsf.gov However, this method often requires high forces that can damage the AFM tip. researchgate.netacs.orgnsf.gov To address this, a multi-layered approach has been developed. acs.orgnsf.gov A SAM of this compound (UTS) is first assembled on a silicon substrate. researchgate.netacs.orgnsf.gov The terminal vinyl groups of the UTS SAM are then oxidized to form carboxyl groups. researchgate.netacs.orgnsf.gov Subsequently, a multilayer of another material, such as copper-ligated mercaptohexadecanoic acid (MHDA), is assembled on top. acs.orgnsf.gov The interface between the oxidized UTS SAM and the MHDA multilayer provides a natural breakpoint, allowing for nanoshaving at much lower forces. acs.orgnsf.gov This technique demonstrates the potential for creating sub-10 nm features in a controlled manner. nih.govresearchgate.net

Chemical Resist Applications for Metal Nanostructures

Self-assembled monolayers of this compound can function as effective chemical resists for the fabrication of metal nanostructures. acs.orgnsf.govresearchgate.net After patterning the SAM using techniques like nanoshaving, the exposed areas of the substrate can be selectively metallized. acs.orgnsf.gov

In the previously described method involving a UTS SAM and a Cu-ligated MHDA multilayer, the resulting nanopatterns act as a chemical resist. acs.orgnsf.gov The remaining SAM and multilayer material protect the underlying substrate, while the exposed areas are available for the deposition of metals. acs.orgnsf.gov This allows for the creation of precisely defined metal nanostructures. acs.orgnsf.gov

The versatility of this approach is enhanced by the ability to modify the terminal groups of the this compound SAM. By oxidizing the terminal vinyl groups to carboxyl groups, the surface properties can be tailored to facilitate the assembly of subsequent layers, demonstrating the role of UTS as a foundational layer in multi-step nanofabrication processes. acs.orgnsf.gov

Particle Lithography for Organosilane Nanostructures

Particle lithography is a high-throughput technique for creating nanopatterns of organosilanes, including this compound. ed.govnih.gov This method utilizes a mask of nanoparticles, such as latex or silica (B1680970) spheres, to define the areas where the organosilane will be deposited. ed.govnih.gov

The process typically involves depositing a close-packed layer of spheres onto a substrate. ed.govnih.gov The organosilane is then deposited onto the substrate through methods like heated vapor deposition or immersion in a solution. ed.gov The spheres act as a mask, preventing the organosilane from binding to the substrate in the areas they cover. After deposition, the spheres are removed, leaving behind a nanopattern of the organosilane film. ed.govnih.gov Depending on the deposition method, either ring-shaped nanostructures or nanoholes within a continuous film can be created. ed.gov

These patterned organosilane films can then serve as a template for the subsequent selective deposition of other materials, such as functionalized gold nanoparticles. nih.gov The organosilane-free areas of the substrate provide binding sites for the nanoparticles, while the organosilane-coated areas act as a resist, preventing non-specific adsorption. nih.gov This allows for the creation of periodic arrays of nanoparticle nanostructures with controlled surface density and periodicity. nih.gov

Functionalization of Polymeric Substrates

The ability to modify the surface properties of polymers is crucial for a wide range of applications, from biomedical devices to advanced composites. This compound plays a significant role in the functionalization of polymeric substrates through the formation of self-assembled monolayers, which can dramatically alter surface characteristics like wettability and adhesion.

SAM Formation on Surface-Modified Polyethylene (B3416737) and Poly(dimethylsiloxane)

Low-density polyethylene (PE) and poly(dimethylsiloxane) (PDMS) are two widely used polymers that can be functionalized using this compound. lehigh.eduharvard.edu However, the direct formation of a stable SAM on these polymers is challenging. To overcome this, a multi-step process is employed. lehigh.eduharvard.edu

For polyethylene, the surface is first oxidized using an oxygen plasma to introduce polar functional groups. lehigh.eduharvard.edu A thin silicate (B1173343) layer is then formed on this oxidized surface by reacting it with silicon tetrachloride (SiCl₄). lehigh.eduharvard.edu This silicate layer provides a suitable substrate for the subsequent self-assembly of this compound from the vapor phase. lehigh.eduharvard.edu The trichlorosilyl (B107488) group of the molecule reacts with the hydroxyl groups on the silicate surface, forming a dense, covalently bonded monolayer with the vinyl-terminated undecenyl chains oriented outwards. lehigh.eduharvard.edu

A similar process is used for poly(dimethylsiloxane), where plasma oxidation directly creates a silicate-like layer on the surface that can readily react with this compound to form a SAM. lehigh.eduharvard.edunih.gov

Impact on Wettability and Adhesion of Polymer Surfaces

The formation of a this compound SAM significantly alters the wettability and adhesion properties of polymer surfaces. lehigh.eduharvard.edursc.org The outward-facing vinyl groups of the SAM create a new surface with distinct chemical characteristics. lehigh.eduharvard.edu

The wettability of a surface is often characterized by measuring the contact angle of a liquid, such as water, on it. atlas.jpnih.gov After the formation of a vinyl-terminated SAM on modified polyethylene or PDMS, the contact angles of water and hexadecane (B31444) become similar to those observed on SAMs of other vinyl-terminated molecules on gold or silicon substrates. lehigh.eduharvard.edu This indicates the successful creation of a uniform, functionalized surface.

The ability to control surface energy and wettability is directly linked to adhesion. rsc.orgnih.gov By creating a well-defined chemical interface, the adhesion of subsequent layers, such as coatings, adhesives, or biological molecules, can be tailored. rsc.orgrsc.org For instance, the terminal vinyl groups of the this compound SAM can be further chemically modified to introduce a wide range of functional groups, allowing for precise control over the surface's adhesive properties. This tunability is critical for the development of advanced materials and devices where interfacial adhesion is a key performance parameter. rsc.orgnih.gov

| Parameter | Before SAM Formation (Oxidized PE/PDMS) | After this compound SAM Formation |

| Surface Functionality | Heterogeneous polar groups (e.g., -OH) | Uniform vinyl (-CH=CH₂) groups |

| Wettability | Generally more hydrophilic | More hydrophobic (similar to other vinyl-terminated surfaces) |

| Adhesion | Variable and difficult to control | Tunable for specific applications |

Advanced Research Directions and Future Outlook

Integration in Novel Sensing Platforms

The creation of highly specific and sensitive biosensors relies on the precise control of surface chemistry to immobilize biological recognition elements. nih.gov 10-Undecenyltrichlorosilane provides a foundational layer that is crucial for the construction of various types of biosensors. The process begins with the formation of a SAM, which creates an ordered, organic film on a substrate. nih.gov This monolayer, with its terminal vinyl groups, presents a reactive surface ready for the covalent attachment of biomolecules, a key step in biosensor fabrication. mdpi.com

In the realm of electrochemical biosensors, which detect changes in electrical signals upon analyte interaction, this compound (UTCS) has been used to create inert, passivating surfaces. electrochemsci.org For instance, a self-assembled monolayer of UTCS on indium tin oxide (ITO) provides a stable, insulating layer. This electrical insulation is critical as it prevents non-specific electrochemical reactions at the electrode surface, ensuring that the measured signal originates specifically from the intended biological recognition event. The terminal vinyl groups of the UTCS monolayer can then be chemically modified to anchor specific bioreceptors like enzymes, antibodies, or nucleic acids, forming the core of the sensor. mdpi.comelectrochemsci.org

A typical fabrication process for such a sensor is outlined below:

| Step | Description | Purpose |

| 1. Substrate Preparation | Cleaning and hydroxylation of a conductive substrate (e.g., ITO). | To ensure a reactive surface for silanization. |

| 2. SAM Formation | Immersion of the substrate in a solution of this compound in an anhydrous solvent (e.g., toluene). | To form a dense, vinyl-terminated monolayer. |

| 3. Surface Functionalization | Chemical modification of the terminal vinyl groups (e.g., oxidation to carboxylic acid). google.com | To create anchor points for biomolecule attachment. |

| 4. Bioreceptor Immobilization | Covalent linking of the biological recognition element (e.g., antibodies, enzymes) to the functionalized surface. | To create the specific sensing layer of the biosensor. |

| 5. Blocking | Treatment with a blocking agent to prevent non-specific binding on any remaining active sites. | To enhance the sensor's specificity and reduce background noise. |

This interactive table outlines the general steps for preparing a biosensor surface using a this compound SAM.

Optical biosensors, which measure changes in light properties like absorbance or refractive index, also benefit from the surface engineering capabilities of this compound. nih.govmdpi.combg.ac.rs While direct examples are still emerging, the foundational principle remains the same: creating a well-defined surface for biomolecule immobilization. rsc.org The vinyl-terminated SAM can be functionalized to attach probes for techniques like Surface Plasmon Resonance (SPR) or fluorescence-based assays. bg.ac.rsnih.gov For example, the vinyl groups can be converted to carboxylic acids, which are then activated to form stable amide bonds with amine groups on proteins or other biomolecules. google.com This controlled attachment is vital for maintaining the biomolecule's activity and ensuring a reproducible sensor response. rsc.org

Acoustic wave biosensors, such as those based on surface acoustic wave (SAW) technology, detect mass changes on a sensor chip's surface. mdpi.comresearchgate.netmdpi.com The binding of a target analyte to immobilized bioreceptors increases the mass on the surface, which alters the propagation of the acoustic wave. researchgate.net The formation of a stable and uniform SAM from this compound is a promising method for preparing the sensor surface. This monolayer provides a robust platform for the subsequent, covalent attachment of specific probes, ensuring that the detection mechanism is sensitive and specific to the target analyte. mdpi.com

Exploration in Micro- and Nanofluidic Devices

Microfluidic and nanofluidic devices, which manipulate tiny volumes of fluids, require precise control over surface properties. This compound is used to modify the surfaces within these devices, typically to create hydrophobic regions. csic.es A SAM of this compound renders the surface of materials like glass or silicon hydrophobic. acs.org This property is crucial for controlling fluid flow, preventing unwanted adsorption of substances to channel walls, and enabling complex operations like droplet manipulation. nih.gov

A key application involves creating patterns of hydrophobic and hydrophilic areas. By selectively exposing a this compound-coated surface to treatments like UV/ozone or plasma oxidation, the vinyl-terminated regions can be converted into more hydrophilic, carboxylic acid-terminated regions. acs.orgacs.org This patterning drives capillary action and can be used to self-align micro-components or direct the flow of liquids without mechanical pumps. google.com

Development of Stimuli-Responsive Surfaces

A particularly exciting area of research is the use of this compound to create "smart" surfaces that can change their properties in response to external stimuli like pH, light, or temperature. nih.govrsc.org The vinyl-terminated SAM serves as an ideal anchor point for grafting stimuli-responsive polymers. rsc.orgdb-thueringen.de For example, polymer brushes can be grown from the monolayer, and these brushes can change their conformation in response to environmental cues, leading to switchable surface wettability. rsc.org

Another approach involves the direct chemical modification of the monolayer itself. The vinyl groups can be oxidized to form carboxylic acids, creating a surface that is responsive to pH. acs.org This controlled oxidation can be performed in gradients, creating surfaces with continuously varying wettability, which has applications in water collection and droplet transport. acs.org

| Stimulus | Mechanism | Resulting Surface Property Change |

| pH | Protonation/deprotonation of surface carboxyl groups (from oxidized vinyl groups). acs.org | Switchable wettability and surface charge. |

| Temperature | Conformational change of grafted thermo-responsive polymer brushes. rsc.org | Reversible switching between hydrophilic and hydrophobic states. |

| Light | Isomerization of photo-responsive molecules attached to the monolayer. rsc.org | Change in surface energy and adhesion. |

This interactive table summarizes how surfaces modified with this compound can be made responsive to different stimuli.

Computational Modeling and Simulation of this compound Interactions at Interfaces

To accelerate the design of new materials, researchers are turning to computational modeling to understand how molecules like this compound behave at the atomic level. Molecular dynamics (MD) simulations are used to study the formation of these SAMs on silica (B1680970) surfaces and to predict their structural and dynamic properties. rsc.orgresearchgate.netaps.org

These simulations provide insights that are difficult to obtain through experiments alone. For example, modeling can reveal how the alkyl chains of the monolayer pack together, how they orient themselves in different solvent environments, and how terminal functional groups rearrange in response to stimuli. rsc.org This fundamental understanding is crucial for designing surfaces with precisely tailored properties for applications ranging from biosensors to stimuli-responsive coatings. nih.gov Simulations have been used to investigate the structure of alkylsilane chains on amorphous silica substrates, providing data on film thickness and the orientation of terminal groups, which are key parameters for designing functional interfaces. rsc.org

Q & A

Q. What disposal protocols are recommended for this compound waste?

- Methodological Answer : Hydrolyze residual silane in a fume hood using excess aqueous NaOH to neutralize HCl. Solid waste (e.g., contaminated gloves) is treated as hazardous material. Institutions must comply with local regulations (e.g., EPA guidelines) and document waste streams for audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.